molecular formula C46H32N2 B13091980 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene

1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene

Cat. No.: B13091980
M. Wt: 612.8 g/mol
InChI Key: ZWHCLDHSEXFKIK-MBALSZOMSA-N
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Description

1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound consists of a benzene core with two styryl groups, each substituted with a 9H-carbazolyl moiety. Its molecular formula is C44H30N2, and it is often used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 1,4-dibromobenzene with 4-(9H-carbazol-9-yl)styrylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3) in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the carbazole moieties, often using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride (CCl4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene in optoelectronic devices involves its ability to transport holes efficiently. The carbazole moieties provide a high degree of conjugation, facilitating charge transfer. In OLEDs, this compound acts as a host material, enabling efficient energy transfer from dopant molecules to emit light . The molecular targets include the emissive layers in OLEDs, where it helps in achieving high electroluminescence and color purity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene stands out due to its extended conjugation and structural rigidity, which enhance its charge transport capabilities and stability in optoelectronic applications. Its unique structure allows for efficient energy transfer and high electroluminescence, making it a valuable material in the development of advanced organic electronic devices.

Biological Activity

1,4-Bis(4-(9H-carbazol-9-yl)styryl)benzene is a significant organic compound with unique structural features and potential applications in various fields, particularly in organic electronics. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Structural Overview

This compound is characterized by a central benzene ring with two 4-(9H-carbazol-9-yl)styryl substituents. The presence of carbazole moieties enhances its electron-donating capabilities, making it suitable for applications in light-emitting diodes (LEDs) and other optoelectronic devices .

Chemical Formula: C₄₆H₃₂N₂
Molecular Weight: 612.76 g/mol
CAS Number: 320575-30-2

Synthesis Methods

The synthesis of this compound typically involves electrophilic substitution reactions and polymerization techniques. Various synthetic routes have been developed, including:

  • Electrophilic Substitution : The compound can undergo electrophilic substitutions to form the desired styryl groups.
  • Polymerization : This method allows for the creation of polymers that incorporate the compound, enhancing its properties for specific applications .

Photophysical Properties

The photophysical properties of this compound are crucial for its performance in electronic applications. It exhibits strong fluorescence and high thermal stability, which are essential for its use in OLEDs and other optoelectronic devices .

Electrochromic Properties

Recent studies have highlighted the electrochromic properties of this compound. It can participate in charge transfer processes, making it a candidate for electrochromic devices where color change occurs upon electrical stimulation. The redox behavior of the compound has been characterized through cyclic voltammetry, indicating its ability to form radical cations and dications .

Case Studies and Research Findings

  • Electrochromic Devices : Research has shown that polymers containing this compound exhibit high contrast and stability when used as electrodes in electrochromic devices. These polymers demonstrated significant changes in optical properties upon oxidation and reduction .
  • Organic Light Emitting Diodes (OLEDs) : The compound's unique structure contributes to its efficiency as an emissive layer in OLEDs. Studies indicate that devices utilizing this compound have improved performance metrics such as brightness and color purity compared to those using traditional materials .
  • Comparative Analysis : A comparative study with similar compounds such as 1,3-Bis(N-carbazolyl)benzene and 4,4'-Bis(carbazolyl)-biphenyl revealed that this compound offers a balanced combination of electron-donating and accepting properties while maintaining high stability .

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
1,3-Bis(N-carbazolyl)benzeneStructureStrong blue emission; used in OLED applications
4,4'-Bis(carbazolyl)-biphenylStructureHigh thermal stability; effective host material
This compound StructureDual-styryl substitution; high efficiency in electronics

Properties

Molecular Formula

C46H32N2

Molecular Weight

612.8 g/mol

IUPAC Name

9-[4-[(E)-2-[4-[(E)-2-(4-carbazol-9-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]carbazole

InChI

InChI=1S/C46H32N2/c1-5-13-43-39(9-1)40-10-2-6-14-44(40)47(43)37-29-25-35(26-30-37)23-21-33-17-19-34(20-18-33)22-24-36-27-31-38(32-28-36)48-45-15-7-3-11-41(45)42-12-4-8-16-46(42)48/h1-32H/b23-21+,24-22+

InChI Key

ZWHCLDHSEXFKIK-MBALSZOMSA-N

Isomeric SMILES

C1=CC=C2N(C3=CC=CC=C3C2=C1)C4=CC=C(C=C4)/C=C/C5=CC=C(C=C5)/C=C/C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C79

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C=CC5=CC=C(C=C5)C=CC6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

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